molecular formula C10H15ClO B8663701 (1S-trans)-2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarbonyl chloride CAS No. 26770-95-6

(1S-trans)-2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarbonyl chloride

Cat. No. B8663701
Key on ui cas rn: 26770-95-6
M. Wt: 186.68 g/mol
InChI Key: VNTCVNLNEOVBEE-JGVFFNPUSA-N
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Patent
US06562853B2

Procedure details

To a mixture containing 430 g of methanol and 265 g of pyridine, under ice cooled conditions, 501.9 g of 3-(2-methyl-1-propenyl)-2,2-dimethylcyclopropanecarboxylic chloride {wherein the molar ratio of the (1R)-trans compound: (1R)-cis compound: (1S)-trans compound: (1S)-cis compound was 93.9:2.5:3.5:0.1} was added over 2.5 hours while stirring the reaction mixture. Subsequently, the reaction mixture was further stirred at room temperature over 4 hours. After concentrating the reaction mixture under reduced pressure to about half of its volume, the reaction mixture was eye-dropped into 500 ml of 3.5% hydrochloric acid. The resulting mixture was extracted 3 times with 200 ml of methyl-t-butyl ether and then concentrated to provide a residue. The resulting residue was distilled under reduced pressure (84 to 89° C./7 mmHg) to provide 426 g of methyl 3-(2-methyl-1-propenyl)-2,2-dimethylcyclopropanecarboxylate.
Quantity
430 g
Type
reactant
Reaction Step One
Quantity
265 g
Type
solvent
Reaction Step One
Quantity
501.9 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][OH:2].[CH3:3][C:4]([CH3:14])=[CH:5][CH:6]1[CH:8]([C:9](Cl)=[O:10])[C:7]1([CH3:13])[CH3:12]>N1C=CC=CC=1>[CH3:3][C:4]([CH3:14])=[CH:5][CH:6]1[CH:8]([C:9]([O:2][CH3:1])=[O:10])[C:7]1([CH3:13])[CH3:12]

Inputs

Step One
Name
Quantity
430 g
Type
reactant
Smiles
CO
Name
Quantity
265 g
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
501.9 g
Type
reactant
Smiles
CC(=CC1C(C1C(=O)Cl)(C)C)C

Conditions

Stirring
Type
CUSTOM
Details
while stirring the reaction mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added over 2.5 hours
Duration
2.5 h
STIRRING
Type
STIRRING
Details
Subsequently, the reaction mixture was further stirred at room temperature over 4 hours
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
After concentrating the reaction mixture under reduced pressure to about half of its volume
ADDITION
Type
ADDITION
Details
the reaction mixture was eye-dropped into 500 ml of 3.5% hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted 3 times with 200 ml of methyl-t-butyl ether
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to provide a residue
DISTILLATION
Type
DISTILLATION
Details
The resulting residue was distilled under reduced pressure (84 to 89° C./7 mmHg)

Outcomes

Product
Name
Type
product
Smiles
CC(=CC1C(C1C(=O)OC)(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 426 g
YIELD: CALCULATEDPERCENTYIELD 86.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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